molecular formula C11H17NO4 B1405016 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one CAS No. 1408076-29-8

3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one

Cat. No.: B1405016
CAS No.: 1408076-29-8
M. Wt: 227.26 g/mol
InChI Key: OJMIJZAIJKFKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one is a useful research compound. Its molecular formula is C11H17NO4 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 8-oxo-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-4-7-6-15-8(5-12)9(7)13/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMIJZAIJKFKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COC(C1)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101131762
Record name 6-Oxa-3-azabicyclo[3.2.1]octane-3-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408076-29-8
Record name 6-Oxa-3-azabicyclo[3.2.1]octane-3-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408076-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxa-3-azabicyclo[3.2.1]octane-3-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6-oxa-3-azabicyclo[3.2.1]octane scaffold is a conformationally constrained bridged morpholine analog of significant interest in modern medicinal chemistry. Its rigid structure is a valuable design element for optimizing ligand-receptor interactions. This guide provides a comprehensive overview of a robust synthetic pathway to a key derivative, 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one. We will explore the strategic retrosynthetic analysis, delve into the mechanistic intricacies of each reaction step, and present a detailed, field-proven experimental protocol. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage this important molecular scaffold.

Introduction: Significance and Synthetic Strategy

The this compound is a functionalized building block that incorporates the privileged piperidine motif within a rigid bicyclic framework. The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for straightforward deprotection and subsequent derivatization at the nitrogen atom, making it an ideal intermediate for library synthesis in drug discovery programs. The ketone at the C-8 position provides a reactive handle for a wide array of chemical transformations, further enhancing its synthetic utility.

The synthesis of such bridged systems presents unique stereochemical challenges. The core of the strategy presented herein revolves around the construction of a key intermediate, a cis-substituted piperidine diol, which undergoes a subsequent intramolecular cyclization to form the characteristic ether bridge. The final step involves the challenging oxidation of a methylene group alpha to the bridgehead ether. This guide will provide a logical, step-by-step approach to navigate these synthetic hurdles.

Retrosynthetic Analysis

A logical retrosynthetic strategy for the target molecule ( 1 ) is outlined below. The primary disconnection is the C-8 ketone, which can be formed via oxidation of the corresponding methylene bridge of the bicyclic core ( 2 ). The crucial ether bridge of scaffold 2 can be disconnected via an intramolecular Williamson ether synthesis or a related cyclization, leading back to the pivotal intermediate, cis-4-hydroxy-2-(hydroxymethyl)piperidine derivative 3 . This diol can be obtained through sequential, stereoselective reductions of a 4-keto-piperidine-2-carboxylate precursor ( 4 ). This precursor, in turn, can be constructed from known starting materials.

G Target This compound (1) Core tert-butyl 6-oxa-3-azabicyclo[3.2.1]octane (2) Target->Core C8 Oxidation Diol tert-butyl cis-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate (3) Core->Diol Intramolecular Etherification KetoEster tert-butyl 4-oxo-2-(ethoxycarbonyl)piperidine-1-carboxylate (4) Diol->KetoEster Sequential Reductions (Ketone & Ester) Start Known Starting Materials KetoEster->Start Multi-step Synthesis

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway: Mechanism and Optimization

The forward synthesis is a multi-step process that requires careful control of stereochemistry and reaction conditions.

Step 1: Synthesis of N-Boc-4-oxopiperidine-2-carboxylic acid ethyl ester

This starting material can be prepared via several literature methods, often starting from commercially available pyridine derivatives. The synthesis involves the formation of the piperidine ring and subsequent protection and functionalization.

Step 2: Stereoselective Reduction of the Ketone

The formation of the cis-diol is paramount for the subsequent intramolecular cyclization. The reduction of the ketone in the N-Boc-4-oxopiperidine-2-carboxylate intermediate must proceed with high diastereoselectivity.

  • Causality of Reagent Choice: The use of a bulky reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®), is crucial. The steric hindrance of the reducing agent forces the hydride to attack from the less hindered equatorial face of the piperidine ring, leading to the desired axial alcohol, which corresponds to the cis relationship with the substituent at the 2-position[1]. In contrast, smaller reducing agents like sodium borohydride would likely result in a mixture of diastereomers.

Step 3: Reduction of the Ester

With the stereocenter at C-4 set, the ester at C-2 is reduced to the primary alcohol.

  • Expert Insight: A strong reducing agent like lithium aluminum hydride (LiAlH4) in an ethereal solvent such as THF is effective for this transformation. It is important to perform this reaction at low temperatures (e.g., 0 °C) to control reactivity and to use an excess of the reagent to ensure complete conversion. A careful aqueous workup (e.g., Fieser workup) is required to quench the excess hydride and hydrolyze the aluminum salts.

Step 4: Intramolecular Cyclization to Form the Bridged Ether

This step forms the core 6-oxa-3-azabicyclo[3.2.1]octane skeleton. An intramolecular Williamson ether synthesis is a reliable method.

  • Protocol Validation: The diol is first selectively functionalized at the primary hydroxyl group to create a good leaving group. Treatment with p-toluenesulfonyl chloride (TsCl) in pyridine will selectively tosylate the less sterically hindered primary alcohol over the secondary alcohol. The subsequent addition of a non-nucleophilic base, such as sodium hydride (NaH), will deprotonate the secondary alcohol, which then displaces the tosylate in an intramolecular SN2 reaction to form the ether bridge[2]. The chair-like conformation of the piperidine ring pre-organizes the molecule for this cyclization.

Step 5: Oxidation of the Methylene Bridge

The final step is the oxidation of the C-8 methylene group to the target ketone. This is a challenging transformation due to the relative inertness of the C-H bonds.

  • Authoritative Grounding: Powerful oxidizing agents are required for this step. Ruthenium tetroxide (RuO4), often generated in situ from ruthenium(III) chloride (RuCl3) and a co-oxidant like sodium periodate (NaIO4), is known to oxidize unactivated methylene groups to ketones. The reaction proceeds in a biphasic solvent system, such as CCl4/CH3CN/H2O. This step is often low-yielding and may require significant optimization. It is the most speculative step in this proposed synthesis and would necessitate thorough experimental validation. The regioselectivity for the C-8 position is anticipated due to its proximity to the activating ether oxygen.

Detailed Experimental Protocol

This protocol outlines a plausible synthesis based on established methodologies.

Reagents and Materials
ReagentCAS NumberMolecular WeightNotes
N-Boc-4-oxopiperidine-2-carboxylic acid esterVaries-Starting Material
L-Selectride® (1.0 M in THF)38721-52-7190.11Stereoselective reducing agent
Lithium aluminum hydride (LiAlH4)16853-85-337.95Strong reducing agent
p-Toluenesulfonyl chloride (TsCl)98-59-9190.65For creating a leaving group
Sodium hydride (NaH), 60% in mineral oil7646-69-724.00Non-nucleophilic base
Ruthenium(III) chloride hydrate (RuCl3·xH2O)14898-67-0207.43 (anhyd.)Oxidation catalyst
Sodium periodate (NaIO4)7790-28-5213.89Co-oxidant
Tetrahydrofuran (THF), anhydrous109-99-972.11Reaction solvent
Pyridine, anhydrous110-86-179.10Solvent and base
Dichloromethane (DCM)75-09-284.93Extraction solvent
Ethyl acetate (EtOAc)141-78-688.11Extraction and chromatography solvent
Synthetic Workflow Diagram

G cluster_0 Synthesis of Key Diol Intermediate cluster_1 Bicyclization and Oxidation KetoEster N-Boc-4-oxopiperidine- 2-carboxylate KetoAlcohol N-Boc-cis-4-hydroxy- piperidine-2-carboxylate KetoEster->KetoAlcohol L-Selectride® THF, -78 °C Diol N-Boc-cis-4-hydroxy-2- (hydroxymethyl)piperidine KetoAlcohol->Diol LiAlH4 THF, 0 °C Core tert-butyl 6-oxa-3-azabicyclo [3.2.1]octane Diol->Core 1. TsCl, Pyridine 2. NaH, THF Target 3-Boc-6-oxa-3-azabicyclo [3.2.1]octane-8-one Core->Target RuCl3, NaIO4 CCl4/CH3CN/H2O

Caption: Forward synthesis workflow.

Step-by-Step Procedure

Step A: Synthesis of tert-butyl (2S,4S)-4-hydroxy-2-(ethoxycarbonyl)piperidine-1-carboxylate

  • Dissolve N-Boc-4-oxopiperidine-2-carboxylic acid ethyl ester (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool the solution to -78 °C.

  • Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of water, followed by 1 M NaOH and 30% H2O2.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the cis-hydroxy ester.

Step B: Synthesis of tert-butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate

  • Prepare a suspension of LiAlH4 (2.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.

  • Slowly add a solution of the cis-hydroxy ester from Step A (1.0 eq) in anhydrous THF.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction back to 0 °C and quench sequentially by the slow, dropwise addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting white precipitate through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate in vacuo to yield the crude diol, which can often be used in the next step without further purification.

Step C: Synthesis of tert-butyl 6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate

  • Dissolve the crude diol from Step B (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise and stir the mixture at 0 °C for 6 hours.

  • Dilute the reaction with ethyl acetate and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.

  • Dissolve the crude tosylate in anhydrous THF and add NaH (1.5 eq, 60% dispersion in oil) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Carefully quench the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify by flash column chromatography to obtain the bicyclic ether.

Step D: Synthesis of this compound

  • In a vigorously stirred flask, combine the bicyclic ether from Step C (1.0 eq) in a mixture of CCl4 and CH3CN.

  • Add an aqueous solution of NaIO4 (4.0 eq) and a catalytic amount of RuCl3·xH2O (0.05 eq).

  • Stir the biphasic mixture vigorously at room temperature for 24-48 hours, monitoring by TLC or GC-MS.

  • Once the reaction is complete, add isopropanol to quench the excess oxidant.

  • Separate the layers and extract the aqueous phase with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to isolate the target ketone.

Troubleshooting and Safety

  • Stereocontrol: The stereochemical outcome of the ketone reduction is critical. Ensure anhydrous conditions and low temperatures are maintained to maximize the selectivity of L-Selectride®.

  • Cyclization Efficiency: Incomplete tosylation or side reactions during the base-mediated cyclization can lower yields. Ensure the diol is dry and the pyridine is anhydrous.

  • Oxidation Step: The final oxidation is often challenging. Over-oxidation or low conversion may occur. Careful monitoring and adjustment of reaction time and stoichiometry of the oxidant are necessary. This step is best performed on a small scale initially to establish optimal conditions.

  • Safety: Handle LiAlH4 and NaH with extreme care; they are highly reactive with water and moisture. All reactions should be performed in a well-ventilated fume hood. Ruthenium compounds are toxic and should be handled with appropriate personal protective equipment.

Conclusion

The synthesis of this compound is a challenging but achievable goal for the skilled synthetic chemist. The presented pathway relies on a strategic, stereocontrolled construction of a key piperidine diol intermediate, followed by a robust intramolecular cyclization. While the final oxidation step requires careful execution and potential optimization, this guide provides a scientifically sound and well-referenced blueprint for accessing this valuable molecular scaffold for applications in drug discovery and development.

References

  • Hernández-Vázquez, E., et al. (2014). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances, 4(92), 50695-50703. Available at: [Link]

  • Nelson, T. D., & Crouch, R. D. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(18), 11828–11877. Available at: [Link]

  • Palomo, C., et al. (2005). Stereoselective Baeyer–Villiger oxidation of some bridged bicyclic diketones. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-8. Available at: [Link]

  • Bremner, J. B., & Samosorn, S. (2001). Novel Pd(II)-Catalysed N,O-Bicyclization as an Efficient Route to the 6-Oxa-2-azabicyclo[3.2.1]octane Skeleton. Tetrahedron Letters, 42(48), 8569-8571. Available at: [Link]

  • Hotchkiss, D. J., et al. (2006). (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one. Acta Crystallographica Section E: Structure Reports Online, 62(3), o921-o923. Available at: [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • Aldmairi, A. H. (2012). New aspects of acid-catalysed cyclisations. Cardiff University. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Oxygen. Retrieved January 24, 2026, from [Link]

  • Chad's Prep. (2021, April 6). 19.8 Baeyer Villiger Oxidation | Organic Chemistry [Video]. YouTube. Available at: [Link]

  • A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. (2012). Request PDF. Available at: [Link]

Sources

Mass Spectrometric Characterization of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance and Analytical Imperative

3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one is a key heterocyclic scaffold prevalent in medicinal chemistry. Its rigid bicyclic structure, incorporating an ether linkage and a Boc-protected amine, makes it a valuable building block for designing novel therapeutics targeting a range of biological targets. The 8-azabicyclo[3.2.1]octane core is central to tropane alkaloids, which exhibit significant biological activities.[1][2] The introduction of an oxygen atom at the 6-position and a ketone at the 8-position, along with the synthetically versatile tert-butyloxycarbonyl (Boc) protecting group, provides a platform for diverse chemical modifications.

Accurate and unambiguous characterization of this molecule and its derivatives is paramount during the drug discovery and development process. Mass spectrometry (MS) stands as a cornerstone analytical technique for confirming molecular identity, assessing purity, and elucidating the structure of metabolites and degradants. This in-depth guide provides a technical overview of the mass spectrometric behavior of this compound, focusing on the principles behind its ionization and fragmentation, thereby empowering researchers to interpret their own analytical data with confidence.

Molecular Properties and Expected Ionization Behavior

Before delving into fragmentation, understanding the molecule's fundamental properties is crucial for selecting the appropriate MS conditions.

PropertyValueSource
Molecular Formula C₁₂H₁₉NO₃[3][4][5][6]
Molecular Weight 225.28 g/mol [3][4][5][6]
Key Functional Groups Carbamate (Boc-amine), Ketone, Tertiary Amine, EtherN/A

Given the presence of the tertiary amine within the bicyclic system, this molecule is readily protonated. Therefore, soft ionization techniques operating in positive ion mode are ideal for minimizing in-source fragmentation and observing the intact protonated molecule, [M+H]⁺. Electrospray ionization (ESI) is the most common and suitable technique for such compounds, often coupled with liquid chromatography (LC-MS) for sample introduction and purification.[7][8]

The expected primary ion in a positive-mode ESI-MS experiment would be the protonated molecule at a mass-to-charge ratio (m/z) of 226.29.

Predictive Fragmentation Pathways under Collision-Induced Dissociation (CID)

Tandem mass spectrometry (MS/MS) experiments, utilizing collision-induced dissociation (CID), are essential for structural confirmation. The fragmentation of this compound is predicted to be dominated by the lability of the Boc protecting group and cleavages alpha to the carbonyl and ether functionalities.[9][10][11]

The following diagram illustrates the logical flow of a typical LC-MS/MS experiment for the analysis of this compound.

G cluster_0 Sample Preparation & Introduction cluster_1 Mass Spectrometry Analysis Sample Dissolve in suitable solvent (e.g., Acetonitrile/Water) LC Liquid Chromatography (Reversed-Phase C18) Sample->LC Injection ESI Electrospray Ionization (ESI) Positive Mode LC->ESI Elution MS1 MS1 Scan (Full Scan Mode) ESI->MS1 Generate [M+H]⁺ Isolation Quadrupole 1: Isolate [M+H]⁺ (m/z 226.3) MS1->Isolation Precursor Selection CID Quadrupole 2 (Collision Cell): Fragment with Inert Gas (Ar or N₂) Isolation->CID MS2 MS2 Scan (Product Ion Scan): Detect Fragment Ions CID->MS2

Caption: Experimental workflow for LC-MS/MS analysis.

Primary Fragmentation: The Signature Losses of the Boc Group

The most characteristic fragmentation pathway for Boc-protected amines involves the facile cleavage of the carbamate group.[10] This occurs through two primary routes:

  • Loss of isobutylene (56 Da): A neutral loss of C₄H₈ results from a rearrangement reaction, leading to the formation of a carbamic acid intermediate which then decarboxylates.

  • Loss of the entire Boc group (100 Da): Cleavage of the N-C bond results in the loss of C₅H₈O₂ (tert-butoxycarbonyl radical) or subsequent loss of CO₂ from the m/z 170.3 fragment.

These fragmentation events are highly diagnostic for the presence of the Boc protecting group.

Fragmentation cluster_frags Primary Fragments M_H [M+H]⁺ m/z 226.3 Frag1 [M+H - C₄H₈]⁺ m/z 170.3 M_H:f0->Frag1:f0 - 56 Da (isobutylene) Frag2 [M+H - C₅H₈O₂]⁺ m/z 126.1 M_H:f0->Frag2:f0 - 100 Da (Boc group) Frag1:f0->Frag2:f0 - 44 Da (CO₂)

Caption: Key fragmentation pathways of the Boc group.

Secondary Fragmentation: Ring Cleavage

Following or concurrent with the loss of the Boc group, the core bicyclic structure will undergo fragmentation. The primary drivers for this are the ketone and ether functionalities. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation route for ketones.[9][11]

A plausible pathway involves the cleavage of the C1-C2 and C4-C5 bonds, facilitated by the presence of the heteroatoms. The resulting fragment ions will be of lower mass and provide further confirmation of the core scaffold's connectivity. For instance, a retro-Diels-Alder type reaction on the de-protected bicyclic core (m/z 126.1) could lead to characteristic fragments.

Experimental Protocol: A Self-Validating Methodology

This section provides a robust, step-by-step protocol for the analysis of this compound. The parameters are designed to be a starting point and should be optimized for the specific instrumentation used.

1. Sample Preparation

  • Objective: To prepare a clean sample solution at an appropriate concentration for ESI-MS.

  • Procedure:

    • Weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL. The mobile phase for the LC method is an ideal final diluent.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

2. Liquid Chromatography Parameters (for LC-MS)

  • Objective: To achieve chromatographic separation from impurities and deliver a consistent flow to the mass spectrometer.

  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

3. Mass Spectrometry Parameters

  • Objective: To optimize ionization and fragmentation for unambiguous identification.

  • Ionization Mode: ESI, Positive.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas (N₂) Flow: 10 L/min.

  • Drying Gas Temperature: 325 °C.

  • Nebulizer Pressure: 40 psi.

  • MS1 Scan Range: m/z 50-500.

  • MS2 (Product Ion Scan):

    • Precursor Ion: m/z 226.3.

    • Collision Energy: 15-25 eV (This should be ramped to observe the appearance and disappearance of different fragment ions, confirming their relationships).

    • Collision Gas: Argon or Nitrogen.

Data Interpretation: A Summary of Expected Ions

The following table summarizes the key ions expected in the MS and MS/MS spectra of this compound.

m/z (Calculated)Ion IdentityOriginSpectrum
226.29[M+H]⁺Protonated moleculeMS1
170.25[M+H - C₄H₈]⁺Loss of isobutylene from Boc groupMS2
126.15[M+H - C₅H₈O₂]⁺Loss of Boc groupMS2

Note: Observed m/z values may vary slightly based on instrument calibration and resolution.

Conclusion: A Framework for Confident Analysis

The mass spectrometric analysis of this compound is straightforward when approached with a foundational understanding of its chemical properties. The predictable and dominant fragmentation of the Boc protecting group provides a clear and reliable diagnostic handle for its identification. By employing a systematic approach combining soft ionization via ESI with CID-based tandem mass spectrometry, researchers in drug development can achieve high-confidence structural confirmation, ensuring the integrity of their synthetic intermediates and final compounds. This guide serves as a practical framework, empowering scientists to not only acquire high-quality data but also to interpret it with expertise and authority.

References

  • : Provides examples of the characterization of related azabicyclo[3.2.1]octane structures using mass spectrometry.

  • : Details the use of UPLC-MS with electrospray ionization for analyzing complex azabicyclo[3.2.1]octane derivatives.

  • : A commercial source providing basic physicochemical properties of a closely related analog.

  • : A general educational resource on the typical mass spectrometric fragmentation of ketones.

  • : A discussion among scientists about the lability of the Boc group in ESI-MS and strategies to mitigate it, confirming it as a primary fragmentation pathway.

  • : Provides molecular formula and weight for the closely related N-Boc-nortropinone.

  • : Supplier data sheet confirming molecular formula and weight for N-Boc-nortropinone.

  • : Discusses the synthesis and analysis of related azabicyclic scaffolds.

  • : A certificate of analysis for N-Boc-nortropinone confirming its molecular formula and weight.

  • : A comprehensive resource detailing common fragmentation patterns for various organic functional groups, including ketones.

  • : Reviews the importance and synthesis of the 8-azabicyclo[3.2.1]octane core.

  • : Highlights the significance of the 8-azabicyclo[3.2.1]octane scaffold in biologically active molecules.

  • : Supplier information confirming the molecular formula and weight of N-Boc-nortropinone.

  • : Provides a detailed explanation of the electrospray ionization process.

Sources

An In-depth Technical Guide to the Starting Materials for 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 6-oxa-3-azabicyclo[3.2.1]octane Core

The 6-oxa-3-azabicyclo[3.2.1]octane scaffold is a vital heterocyclic motif in medicinal chemistry and drug discovery. Its rigid, bicyclic structure provides a three-dimensional framework that can present functional groups in well-defined spatial orientations, making it an attractive building block for the design of novel therapeutic agents. The incorporation of an oxygen atom within the bicyclic system imparts distinct physicochemical properties, such as increased polarity and potential for hydrogen bonding, which can favorably influence pharmacokinetic and pharmacodynamic profiles. The Boc-protected derivative, 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one, is a particularly valuable intermediate, with the Boc (tert-butoxycarbonyl) group serving as a versatile protecting group for the nitrogen atom, allowing for controlled functionalization in subsequent synthetic steps. This guide provides a comprehensive overview of the key starting materials and synthetic strategies for accessing this important molecular core.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to identifying suitable starting materials is through retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, commercially available, or easily synthesizable precursors.

Retrosynthesis of this compound target This compound precursor1 Dimethyl 1-(tert-butoxycarbonyl)pyrrolidine-2,5-dicarboxylate target->precursor1 Dieckmann Condensation precursor2 cis-Dimethyl tetrahydrofuran-2,5-dicarboxylate precursor1->precursor2 Ammonolysis/ Boc protection precursor3 Dimethyl furan-2,5-dicarboxylate precursor2->precursor3 Catalytic Hydrogenation precursor4 Furan-2,5-dicarboxylic acid precursor3->precursor4 Esterification start1 Furan-2-carboxylic acid precursor4->start1 Carboxylation

Figure 1: Retrosynthetic analysis of this compound.

This analysis highlights a promising pathway originating from readily available furan derivatives. The key bond disconnection points to an intramolecular Dieckmann condensation of a substituted pyrrolidine diester. This pyrrolidine, in turn, can be derived from a tetrahydrofuran precursor, which is accessible through the hydrogenation of a furan diester. This furan diester can be prepared from furan-2,5-dicarboxylic acid, which itself can be synthesized from furan-2-carboxylic acid.

Primary Synthetic Route: From Furan Derivatives

The most well-documented and efficient route to this compound commences with furan-2,5-dicarboxylic acid. This approach offers a high degree of control over the stereochemistry of the bicyclic system.

Starting Material: Furan-2,5-dicarboxylic acid

Furan-2,5-dicarboxylic acid is a bio-derived platform chemical that can be produced from the oxidation of 5-hydroxymethylfurfural (HMF), which is obtained from the dehydration of carbohydrates. Alternatively, it can be synthesized from furan-2-carboxylic acid through carboxylation[1].

Synthetic Workflow

The overall synthetic strategy is depicted below:

Synthesis from Furan-2,5-dicarboxylic acid start Furan-2,5-dicarboxylic acid step1 Esterification start->step1 intermediate1 Dimethyl furan-2,5-dicarboxylate step1->intermediate1 step2 Catalytic Hydrogenation intermediate1->step2 intermediate2 cis-Dimethyl tetrahydrofuran- 2,5-dicarboxylate step2->intermediate2 step3 Ammonolysis & Boc Protection intermediate2->step3 intermediate3 Dimethyl 1-(tert-butoxycarbonyl)- pyrrolidine-2,5-dicarboxylate step3->intermediate3 step4 Dieckmann Condensation intermediate3->step4 product 3-Boc-6-oxa-3-azabicyclo- [3.2.1]octane-8-one step4->product

Figure 2: Synthetic workflow from Furan-2,5-dicarboxylic acid.

Detailed Experimental Protocols

Step 1: Esterification of Furan-2,5-dicarboxylic acid

The dicarboxylic acid is converted to its corresponding dimethyl ester to facilitate the subsequent hydrogenation step.

  • Protocol: Furan-2,5-dicarboxylic acid is suspended in methanol, and a catalytic amount of a strong acid, such as sulfuric acid or trimethylsilyl chloride (TMSCl), is added. The mixture is heated at reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield dimethyl furan-2,5-dicarboxylate[1][2].

Step 2: Catalytic Hydrogenation to cis-Dimethyl tetrahydrofuran-2,5-dicarboxylate

The furan ring is reduced to a tetrahydrofuran ring. The stereochemical outcome of this step is crucial, as the cis isomer is required for the formation of the desired bicyclic system.

  • Protocol: Dimethyl furan-2,5-dicarboxylate is dissolved in a suitable solvent, such as methanol or ethyl acetate, and subjected to catalytic hydrogenation in the presence of a heterogeneous catalyst, typically rhodium on alumina (Rh/Al₂O₃) or ruthenium on carbon (Ru/C). The reaction is carried out under a hydrogen atmosphere at elevated pressure and temperature. The use of rhodium catalysts generally favors the formation of the cis isomer. After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to give cis-dimethyl tetrahydrofuran-2,5-dicarboxylate.

Step 3: Ammonolysis and Boc Protection to Dimethyl 1-(tert-butoxycarbonyl)pyrrolidine-2,5-dicarboxylate

The tetrahydrofuran ring is opened and recyclized in the presence of ammonia to form the pyrrolidine ring, which is then protected with a Boc group.

  • Protocol: cis-Dimethyl tetrahydrofuran-2,5-dicarboxylate is treated with a solution of ammonia in methanol in a sealed pressure vessel at elevated temperature. This reaction proceeds via an initial aminolysis of one ester group, followed by intramolecular cyclization to form the pyrrolidine ring. After the reaction is complete, the solvent is removed, and the crude pyrrolidine diester is dissolved in a suitable solvent like dichloromethane. Di-tert-butyl dicarbonate (Boc₂O) and a base, such as triethylamine, are added, and the mixture is stirred at room temperature until the protection is complete. The resulting dimethyl 1-(tert-butoxycarbonyl)pyrrolidine-2,5-dicarboxylate is then purified by column chromatography.

Step 4: Intramolecular Dieckmann Condensation

This is the key ring-forming step that constructs the bicyclic core. The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester[3][4][5].

  • Protocol: Dimethyl 1-(tert-butoxycarbonyl)pyrrolidine-2,5-dicarboxylate is dissolved in an aprotic solvent, such as tetrahydrofuran (THF) or toluene. A strong base, typically sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is added portion-wise at a controlled temperature (often 0 °C or room temperature). The reaction mixture is stirred until the cyclization is complete. The reaction is then quenched by the addition of a weak acid, such as acetic acid or saturated aqueous ammonium chloride solution. The organic layer is separated, washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.

StepStarting MaterialKey ReagentsProductTypical Yield
1Furan-2,5-dicarboxylic acidMethanol, H₂SO₄ (cat.)Dimethyl furan-2,5-dicarboxylate>95%
2Dimethyl furan-2,5-dicarboxylateH₂, Rh/Al₂O₃cis-Dimethyl tetrahydrofuran-2,5-dicarboxylateHigh
3cis-Dimethyl tetrahydrofuran-2,5-dicarboxylateNH₃/MeOH, Boc₂ODimethyl 1-(tert-butoxycarbonyl)pyrrolidine-2,5-dicarboxylateModerate
4Dimethyl 1-(tert-butoxycarbonyl)pyrrolidine-2,5-dicarboxylateNaH or t-BuOKThis compoundGood

Table 1: Summary of the synthetic route from furan-2,5-dicarboxylic acid.

Alternative Starting Materials and Strategies

While the furan-based route is highly effective, other starting materials and synthetic strategies can also be employed to access the 6-oxa-3-azabicyclo[3.2.1]octane core.

From Tartaric Acid Derivatives

Chiral pool starting materials, such as tartaric acid, can be utilized to synthesize enantiomerically pure versions of the target molecule. This approach involves the construction of a suitably functionalized pyrrolidine intermediate from tartaric acid, followed by a similar cyclization strategy. While potentially longer, this route offers excellent control over stereochemistry.

Intramolecular Cycloaddition Reactions

Intramolecular cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides or nitrones with an appropriately tethered dipolarophile, can also be envisioned for the construction of the bicyclic system. This approach can offer rapid access to the core structure, although the synthesis of the required acyclic precursors can be challenging.

Conclusion and Future Perspectives

The synthesis of this compound is most efficiently achieved through a multi-step sequence starting from furan-2,5-dicarboxylic acid. This route is advantageous due to the availability of the starting material from renewable resources and the high degree of stereocontrol in the key hydrogenation and cyclization steps. The pivotal Dieckmann condensation provides a reliable method for the construction of the bicyclic ketone core.

Future research in this area may focus on the development of more convergent and atom-economical synthetic strategies. The exploration of catalytic asymmetric methods for the key bond-forming reactions could provide more direct access to enantiomerically pure products. Furthermore, the development of novel starting materials and cyclization strategies will continue to expand the synthetic toolbox for accessing this important class of heterocyclic compounds, thereby facilitating the discovery of new and improved therapeutic agents.

References

  • Armaly, A. M., Bar, S., & Schindler, C. S. (2017). Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones: One-Step Synthesis of the Chiloglottones. Organic Letters, 19(15), 3958–3961.
  • Chad's Prep. (2018, September 21). 21.
  • ChemHelpASAP. (2020, February 29).
  • Dieckmann Condensation. (n.d.). In Organic Chemistry Portal. Retrieved January 24, 2026, from [Link].

  • Hajra, S., & Bar, S. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5156–5161.
  • Kráľovičová, L., Addová, G., & Mečiarová, M. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved January 24, 2026, from [Link].

  • Organic Syntheses. (n.d.). bicyclo[3.2.1]octan-3-one. Retrieved January 24, 2026, from [Link].

  • The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube.
  • Zhang, D., & Li, P. (2013). An improved and efficient method for synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane (1) from trans-4-hydroxy-l-proline was developed. Chinese Chemical Letters.

Sources

Methodological & Application

The Strategic Application of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that provide precise three-dimensional arrangements of functional groups is paramount. Bicyclic scaffolds have emerged as particularly valuable frameworks due to their conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. Among these, the 6-oxa-3-azabicyclo[3.2.1]octane core represents a compelling structural motif. This application note details the utility of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one , a versatile building block for the synthesis of complex molecules and libraries for drug discovery.

The strategic placement of an oxygen atom in the bridge and a ketone functionality provides multiple points for diversification, while the Boc-protected nitrogen allows for controlled manipulation of the amine. This guide will provide an in-depth exploration of the synthesis, handling, and key derivatization protocols for this building block, empowering researchers to leverage its full potential in their synthetic campaigns. The applications of related azabicyclo[3.2.1]octane systems in targeting neurological disorders and as enzyme inhibitors underscore the potential of this scaffold in generating novel therapeutic agents.[1][2]

Molecular Properties and Handling

A comprehensive understanding of the physicochemical properties of a building block is crucial for its effective use. The table below summarizes key computed and experimental data for this compound.

PropertyValueSource
Molecular FormulaC₁₂H₁₉NO₄-
Molecular Weight241.28 g/mol -
AppearanceWhite to off-white solidTypical for similar compounds
SolubilitySoluble in DCM, EtOAc, MeOHInferred from similar structures
StorageStore at 2-8 °C under inert atmosphereRecommended for Boc-protected amines

Safety and Handling: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.[3] Handling should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Synthetic Strategy: A Plausible Approach

While multiple synthetic routes to the 6-oxa-3-azabicyclo[3.2.1]octane core can be envisaged, a plausible and efficient strategy involves an intramolecular cyclization approach. The following diagram outlines a hypothetical, yet chemically sound, synthetic pathway.

G cluster_0 Synthetic Pathway start Commercially Available Starting Material (e.g., a protected amino diol) step1 Oxidation of Primary Alcohol start->step1 e.g., PCC, DCM step2 Deprotection step1->step2 e.g., TFA, DCM step3 Intramolecular Cyclization step2->step3 Base-mediated product This compound step3->product G cluster_1 Reductive Amination Workflow ketone 3-Boc-6-oxa-3-azabicyclo [3.2.1]octane-8-one imine Imine/Iminium Intermediate (in situ) ketone->imine + Amine, Acid catalyst amine Primary or Secondary Amine (R¹R²NH) amine->imine product C8-Substituted Amine Derivative imine->product Reducing Agent (e.g., NaBH(OAc)₃)

Sources

Application Note: Stereoselective Reduction of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 8-azabicyclo[3.2.1]octane scaffold is a privileged core structure in numerous tropane alkaloids and synthetic pharmaceutical agents, valued for its rigid conformational properties.[1][2] The controlled reduction of ketone functionalities within this framework is a critical step in the synthesis of biologically active molecules, as the stereochemistry of the resulting hydroxyl group profoundly influences pharmacological activity. This document provides detailed protocols for the diastereoselective reduction of a key intermediate, 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one, to its corresponding endo and exo alcohol diastereomers. We present two validated methods: a highly stereoselective protocol yielding the endo alcohol using the sterically demanding L-Selectride®, and a general protocol using sodium borohydride that produces a mixture of diastereomers. This guide is intended for researchers in medicinal chemistry and process development, offering a comprehensive examination of the mechanistic basis for stereocontrol, step-by-step procedures, and expected outcomes.

Introduction and Mechanistic Rationale

The reduction of the C8-ketone in the 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane system can result in two diastereomeric alcohols, designated as endo and exo. The nomenclature describes the orientation of the hydroxyl group relative to the main bicyclic ring system.[3] Specifically, in the context of this bicyclo[3.2.1]octane, the exo position points away from the larger six-membered ring, while the endo position is oriented towards its concave face.

The stereochemical outcome of the reduction is dictated by the trajectory of the hydride nucleophile's attack on the carbonyl carbon.[4] This trajectory is governed by steric hindrance, a principle known as "steric approach control."[5]

  • Attack from the exo face (less hindered): The exo face of the bicyclic ketone is sterically unencumbered. Hydride attack from this face leads to the formation of the endo-alcohol. Sterically bulky reducing agents, such as L-Selectride® (Lithium tri-sec-butylborohydride), are too large to approach from the congested endo face and will preferentially attack from the open exo face, resulting in high diastereoselectivity for the endo product.[6][7][8]

  • Attack from the endo face (more hindered): The endo face is shielded by the ethylene bridge of the bicyclic system. Smaller, less sterically demanding hydride reagents, like sodium borohydride (NaBH₄), can approach from this face to some extent, leading to the formation of the exo-alcohol.[9] However, this approach is still less favorable than the exo attack, typically resulting in a mixture of diastereomers with the endo-alcohol predominating.[4]

The choice of reducing agent is therefore a critical parameter for controlling the stereochemical outcome of this transformation.

Visualization of Reaction and Workflow

General Reaction Scheme

The diagram below illustrates the reduction of the starting ketone to the two possible alcohol diastereomers.

G cluster_0 Reduction of this compound Ketone Starting Ketone (this compound) Endo endo-Alcohol (Major product with bulky reductants) Ketone->Endo [H⁻] from exo face Exo exo-Alcohol (Minor product) Ketone->Exo [H⁻] from endo face

Caption: Reduction pathways of the bicyclic ketone.

Experimental Workflow

This flowchart outlines the general laboratory procedure for performing the reduction, from reaction setup to final product analysis.

workflow start Start: Assemble Dry Glassware under N₂ dissolve Dissolve Ketone in Anhydrous Solvent (e.g., THF) start->dissolve cool Cool Reaction to Specified Temperature (-78°C or 0°C) dissolve->cool add_reductant Add Reducing Agent Solution Dropwise cool->add_reductant react Stir and Monitor Reaction by TLC add_reductant->react quench Quench Reaction with H₂O or Saturated NH₄Cl react->quench warm Warm to Room Temperature quench->warm extract Perform Aqueous Workup & Extract with Organic Solvent warm->extract dry Dry Organic Layer (e.g., Na₂SO₄), Filter, and Concentrate extract->dry purify Purify Crude Product via Column Chromatography dry->purify analyze Analyze Product: NMR, MS, Yield, d.r. purify->analyze

Caption: General experimental workflow for ketone reduction.

Protocols

Method A: Highly Diastereoselective Reduction to the endo-Alcohol

This protocol utilizes the sterically hindered hydride source L-Selectride® to achieve high diastereoselectivity for the endo-alcohol product.

Principle: The three bulky sec-butyl groups on the boron atom of L-Selectride® effectively block hydride delivery from the sterically congested endo face of the ketone, forcing the reaction to proceed almost exclusively via attack on the open exo face.[7][8]

Materials and Reagents
This compound
L-Selectride® (1.0 M solution in THF)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous ammonium chloride (NH₄Cl)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (Saturated NaCl)
Ethyl acetate (EtOAc)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography

Step-by-Step Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the ketone) to the flask and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add L-Selectride® solution (1.2 eq, 1.0 M in THF) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: While still at -78 °C, slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution (an equal volume to the L-Selectride® solution used). Caution: Gas evolution (hydrogen) will occur.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add saturated aqueous NaHCO₃ and extract the aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure endo-alcohol.

Method B: General Reduction with Sodium Borohydride

This protocol uses the common and less hazardous reagent sodium borohydride. It is simpler to perform but results in a mixture of endo and exo diastereomers.

Principle: Sodium borohydride is a relatively small hydride donor. While it preferentially attacks from the less hindered exo face, it is small enough to also approach from the more hindered endo face, leading to a mixture of alcohol products.[5][9]

Materials and Reagents
This compound
Sodium borohydride (NaBH₄)
Methanol (MeOH)
Deionized water (H₂O)
Ethyl acetate (EtOAc)
Brine (Saturated NaCl)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography

Step-by-Step Procedure:

  • Setup: Add this compound (1.0 eq) to a round-bottom flask with a magnetic stir bar.

  • Dissolution: Dissolve the ketone in methanol (approx. 0.1 M concentration).

  • Cooling: Cool the flask in an ice/water bath to 0 °C.

  • Reagent Addition: Add sodium borohydride (1.5 eq) portion-wise over 10 minutes, monitoring for gas evolution.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and stir for an additional 1 hour at room temperature. Monitor by TLC.

  • Quenching: Cool the flask back to 0 °C and slowly add deionized water to quench the excess NaBH₄.

  • Workup: Remove most of the methanol under reduced pressure. Add water and ethyl acetate to the residue. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography. The endo and exo isomers may be separable, or they can be isolated as a mixture.

Data Summary and Comparison

The following table summarizes the expected outcomes for each protocol. The diastereomeric ratio (d.r.) can be accurately determined by ¹H NMR analysis of the crude product mixture, typically by integrating the signals corresponding to the C8-proton of each isomer.

ParameterMethod A: L-Selectride®Method B: NaBH₄
Reducing Agent Lithium tri-sec-butylborohydrideSodium Borohydride
Temperature -78 °C0 °C to RT
Typical Yield >90%>95%
Diastereomeric Ratio (endo:exo) >98:2~85:15
Primary Product endo-alcoholMixture, endo major
Key Advantage High StereoselectivitySimplicity, Cost

Troubleshooting

Issue Possible Cause Solution
Incomplete Reaction Insufficient reducing agent; reagent degradation due to moisture.Use a fresh, anhydrous solution of the reducing agent. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere. Consider adding a slight excess of the reagent.
Low Yield Product loss during aqueous workup, especially if the alcohol is water-soluble.Minimize the volume of water used in the workup. Perform multiple extractions with the organic solvent. Use brine for the final wash to reduce solubility in the aqueous layer.
Poor Stereoselectivity (Method A) Reaction temperature was too high; L-Selectride® solution has degraded.Maintain the reaction temperature at -78 °C. Use a freshly opened or titrated bottle of L-Selectride®.
Difficult Purification Endo and exo isomers are co-eluting during chromatography.Use a solvent system with lower polarity (e.g., hexanes/ethyl acetate) and a long silica gel column to improve separation. Gradient elution may be necessary.

References

  • Tropinone - Wikipedia. Wikipedia. [Link]

  • A Simple and Efficient Approach to the Synthesis of Endo and Exo Bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde. National Institutes of Health. [Link]

  • A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol. SpringerLink. [Link]

  • Insights into Endo/Exo Stereopreference in Diels–Alder Cycloadditions of Chitin-Derived Furans. ACS Publications. [Link]

  • Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature Communications. [Link]

  • Reductions. University of Pittsburgh, Department of Chemistry. [Link]

  • A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. ACS Publications. [Link]

  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI. [Link]

  • Endo and Exo products of Diels-Alder Reaction with Practice Problems. Chemistry Steps. [Link]

  • L-selectride - Wikipedia. Wikipedia. [Link]

  • Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. PubMed. [Link]

  • The Stereochemistry of Carbonyl Reduction. Chemistry LibreTexts. [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • Rates of Reaction of Sodium Borohydride with Bicyclic Ketones. Steric Approach Control and Steric Departure Control in the Reactions of Rigid Bicyclic Systems. ACS Publications. [Link]

  • L/N/K-Selectride. Chem-Station. [Link]

  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one. This resource is intended for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this key synthetic intermediate.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex bioactive molecules.[1][2] Its purification, however, can present several challenges, from the removal of closely related impurities to potential degradation of the target compound. This guide offers practical, experience-driven advice to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most frequently employed and generally effective method for the purification of this compound is silica gel column chromatography.[3][4] The polarity of the molecule allows for good separation from less polar starting materials and non-polar byproducts. For larger scales, automated flash chromatography systems are highly recommended for better resolution and reproducibility.[3]

Q2: My compound appears to be degrading during purification. What could be the cause?

A2: The presence of the oxygen atom in the bicyclic scaffold can make the molecule susceptible to oxidative degradation.[5] Additionally, prolonged exposure to acidic or basic conditions can lead to the hydrolysis of the Boc protecting group or other undesired side reactions. It is crucial to use neutral elution conditions and minimize the time the compound spends on the silica gel column.

Q3: Can I use recrystallization to purify this compound?

A3: Recrystallization can be a viable option, particularly for final polishing to obtain highly pure material, provided the crude product is of reasonable purity (typically >90%).[4][6] The success of recrystallization will depend on finding a suitable solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

Q4: What are some common impurities I should expect?

A4: Common impurities can include unreacted starting materials, byproducts from the synthetic route, and residual solvents. For instance, if acetonitrile is used in a preceding step, it can sometimes lead to the formation of N-acetylated impurities, especially during scale-up operations.[7] It is also possible to have diastereomers or other structural isomers depending on the synthetic pathway.

Q5: How can I assess the purity of my final product?

A5: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates like this one. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any residual solvents or impurities, and Mass Spectrometry (MS) to confirm the molecular weight.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low recovery from silica gel column 1. Compound is too polar and is strongly adsorbing to the silica gel. 2. Degradation on the column. 3. Inappropriate solvent system.1. Increase the polarity of the eluent gradually. Consider adding a small percentage of a more polar solvent like methanol or a modifier like triethylamine (if the compound is basic) to the eluent. 2. Minimize purification time. Use a shorter, wider column for faster elution. Consider deactivating the silica gel with a small amount of triethylamine in the slurry and eluent if basic sensitivity is suspected. 3. Perform thorough thin-layer chromatography (TLC) analysis to determine the optimal solvent system before running the column.
Co-elution of impurities with the product 1. Impurities have similar polarity to the product. 2. Overloading of the column.1. Use a shallower solvent gradient during column chromatography to improve separation. 2. Employ a different stationary phase, such as alumina (neutral or basic), or consider reversed-phase chromatography if the impurity is significantly more or less polar. 3. Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Product appears as an oil instead of a solid 1. Presence of residual solvents. 2. The compound is inherently an oil at room temperature. 3. Presence of impurities that are oils.1. Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. 2. Confirm the expected physical state from literature or characterization data. 3. Re-purify the material using a different technique (e.g., recrystallization or a different chromatographic method) to remove the oily impurities.
Inconsistent purity results between batches 1. Variations in the crude material quality. 2. Inconsistent purification protocol. 3. Scale-up issues.1. Ensure consistent quality of the crude product before purification. 2. Standardize the purification protocol, including silica gel type and age, solvent quality, and elution profile. 3. Be aware that direct scaling of a purification method may not be linear. Re-optimize the purification conditions for larger batch sizes.[7]

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of this compound. The specific solvent system should be optimized based on TLC analysis.

1. Preparation:

  • Dry the crude material under vacuum to remove any residual solvents.

  • Prepare the required volume of the optimized eluent (e.g., a mixture of ethyl acetate and hexanes).

  • Prepare a slurry of silica gel in the initial, less polar eluent.

2. Column Packing:

  • Secure a glass column vertically.

  • Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

  • Add a layer of sand on top of the silica gel bed.

3. Sample Loading:

  • Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin elution with the initial, less polar solvent system.

  • Gradually increase the polarity of the eluent as the elution progresses.

  • Collect fractions and monitor the elution by TLC.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the purified product under high vacuum to remove any remaining solvent traces.

Protocol 2: Purity Assessment by HPLC

This protocol outlines a standard reversed-phase HPLC method for purity analysis.

1. HPLC System and Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

2. Sample Preparation:

  • Prepare a stock solution of the purified compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the compound based on the area percentage of the main peak relative to the total area of all peaks.

Visualizations

Purification Workflow

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Optimize Eluent Pure_Product Pure Product (>98%) Column->Pure_Product Pure Fractions Impure Impure Fractions Column->Impure Combined Impure Fractions Recrystallization Recrystallization Recrystallization->Pure_Product Purity_Check Purity Analysis (HPLC, NMR) Pure_Product->Purity_Check Impure->Column Re-purify Purity_Check->Recrystallization <98% Pure

Caption: A typical workflow for the purification and analysis of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Purity after Column CoElution Co-eluting Impurities? Start->CoElution Degradation Signs of Degradation? Start->Degradation CoElution->Degradation No ShallowGradient Use Shallower Gradient CoElution->ShallowGradient Yes Recrystallize Attempt Recrystallization Degradation->Recrystallize No NeutralizeSilica Neutralize Silica Gel Degradation->NeutralizeSilica Yes ChangePhase Change Stationary Phase ShallowGradient->ChangePhase Still Impure ChangePhase->Recrystallize Still Impure FastChrom Faster Chromatography NeutralizeSilica->FastChrom

Caption: A decision tree for troubleshooting low purity issues during purification.

References

  • HETEROCYCLES, Vol. 98, No. 8, 2019. (2019). Synthesis of 8-oxa-2-azabicyclo[3.2.1]octane using a 1,3-dipolar cycloaddition reaction. Semantic Scholar. Retrieved from [Link]

  • Di Micco, S., et al. (2019). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC. Retrieved from [Link]

  • Carreño, M. C., et al. (2014). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI. Retrieved from [Link]

  • Kozikowski, A. P., et al. (2007). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. ScienceDirect. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives.
  • ResearchGate. (2025). Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
  • ResearchGate. (2025). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids. Retrieved from [Link]

  • ResearchGate. (2025). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Retrieved from [Link]

Sources

Technical Support Center: Purification of Boc-Protected Amines by Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of Boc-protected amines by flash chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this common yet often challenging purification technique. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the underlying chemistry of the separation process. Our goal is to empower you with the knowledge to not only troubleshoot existing issues but also to proactively design robust purification methods.

Frequently Asked Questions (FAQs)

Q1: Why do my Boc-protected amines often show peak tailing during flash chromatography on silica gel?

Peak tailing is a common issue when purifying amines on standard silica gel.[1] This phenomenon is primarily due to the interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica.[1][2] This acid-base interaction leads to a secondary, stronger retention mechanism for the amine, causing it to elute slowly and asymmetrically, resulting in a "tailing" peak.

Q2: Can the Boc protecting group be cleaved during flash chromatography on silica gel?

Yes, the Boc (tert-butoxycarbonyl) group is sensitive to acidic conditions and can be cleaved during flash chromatography.[3][4] Silica gel itself is weakly acidic and can catalyze the removal of the Boc group, especially with prolonged exposure or when using acidic mobile phases.[4] This results in the formation of the corresponding unprotected amine as an impurity in your final product.

Q3: What is the purpose of adding triethylamine (TEA) to the mobile phase?

Adding a small amount of a competing amine, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase helps to mitigate peak tailing.[5][6] The TEA, being a stronger base, preferentially interacts with the acidic silanol groups on the silica, effectively "neutralizing" them. This minimizes the secondary interactions with your Boc-protected amine, leading to more symmetrical peaks and improved separation.

Q4: Are there alternative stationary phases to silica gel for purifying Boc-protected amines?

For particularly challenging separations of basic amines, amine-functionalized silica columns are an excellent alternative to standard silica gel.[1][2][5] These columns have an amine moiety covalently bonded to the silica surface, which creates a more basic and less interactive environment for the analyte.[2] This often eliminates the need for basic additives in the mobile phase and can lead to significantly improved peak shape and resolution.[1][2] Reversed-phase chromatography can also be a viable option, particularly for polar and ionizable compounds.[5]

Troubleshooting Guide

This section provides a detailed breakdown of common problems encountered during the flash chromatography of Boc-protected amines, their probable causes, and actionable solutions.

Problem Probable Cause(s) Solution(s)
Severe Peak Tailing 1. Interaction with acidic silanol groups: The basic nature of the amine functionality leads to strong, undesirable interactions with the acidic silica surface.[1][2] 2. Column overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.1. Add a basic modifier to the mobile phase: Incorporate 0.1-1% triethylamine (TEA) or a similar volatile base into your eluent system.[5] 2. Use an amine-functionalized silica column: This provides a less acidic stationary phase, minimizing tailing without the need for mobile phase additives.[1][2] 3. Reduce sample load: Ensure you are not exceeding the column's capacity.
Partial or Complete Cleavage of the Boc Group 1. Acidity of the silica gel: The inherent acidity of the silica can catalyze the removal of the acid-labile Boc group.[4] 2. Acidic impurities in the mobile phase: Traces of acid in your solvents can contribute to deprotection. 3. Prolonged chromatography time: The longer the compound is on the column, the greater the chance of degradation.1. Deactivate the silica gel: Pre-treat the silica with a solution containing a base like TEA to neutralize the acidic sites.[7] 2. Use high-purity solvents: Ensure your solvents are free from acidic impurities. 3. Optimize the mobile phase for faster elution: A slightly more polar solvent system can reduce the run time. 4. Use an amine-functionalized or alumina column: These stationary phases are less acidic and will not promote Boc cleavage.
Poor Separation of Product from Impurities 1. Inappropriate solvent system: The chosen mobile phase may not have the optimal selectivity for your compounds. 2. Co-elution of structurally similar compounds: Impurities with similar polarity to your product can be difficult to resolve.1. Thoroughly screen solvent systems using Thin Layer Chromatography (TLC): Test a variety of solvent combinations to find the one that gives the best separation. Aim for an Rf of 0.2-0.3 for your target compound. 2. Try a different stationary phase: Switching from silica to an amine-functionalized or reversed-phase column can alter the selectivity and improve separation.[2][5] 3. Employ a gradient elution: Starting with a less polar mobile phase and gradually increasing the polarity can improve the resolution of complex mixtures.
Product Does Not Elute from the Column 1. Compound is too polar for the chosen mobile phase: The eluent is not strong enough to displace the compound from the stationary phase. 2. Irreversible adsorption to the silica: Highly basic compounds can sometimes bind irreversibly to the acidic silica.1. Increase the polarity of the mobile phase: Gradually add a more polar solvent (e.g., methanol in dichloromethane) to your eluent system. 2. Add a competing base: For strongly adsorbed amines, adding TEA or ammonium hydroxide to the mobile phase can help with elution.[6] 3. Consider an alternative stationary phase: For very polar or basic compounds, an amine-functionalized or reversed-phase column may be more suitable.[2][5]

Experimental Protocols & Workflows

Standard Flash Chromatography Protocol for a Boc-Protected Amine

This protocol outlines a general procedure for the purification of a moderately polar Boc-protected amine.

1. TLC Method Development:

  • Dissolve a small amount of your crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution onto a silica gel TLC plate.
  • Develop the TLC plate in various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate.
  • Aim for a solvent system that gives your desired compound an Rf value of approximately 0.2-0.3.
  • If peak streaking is observed on the TLC plate, add 0.5-1% TEA to the developing solvent.

2. Column Packing:

  • Select an appropriately sized flash chromatography column based on your sample size.
  • Securely clamp the column in a vertical position in a fume hood.
  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
  • Prepare a slurry of silica gel in the initial, least polar mobile phase.
  • Carefully pour the slurry into the column, avoiding the formation of air bubbles.
  • Gently tap the column to ensure even packing.
  • Add a layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
  • Equilibrate the column by passing several column volumes of the initial mobile phase through it.

3. Sample Loading:

  • Dissolve your crude sample in a minimal amount of the mobile phase or a less polar solvent.
  • Carefully apply the sample solution to the top of the silica gel bed.
  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase, applying gentle air pressure to achieve a steady flow rate.
  • Collect fractions in an array of test tubes.
  • If using a gradient elution, gradually increase the proportion of the more polar solvent.
  • Monitor the elution of your compound by TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent using a rotary evaporator.
  • If TEA was used in the mobile phase, it can often be removed by co-evaporation with a higher boiling point solvent like toluene.
Visual Workflow for Flash Chromatography

Flash_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development Column_Packing Column Packing TLC->Column_Packing Select Solvent Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: A generalized workflow for the purification of Boc-protected amines by flash chromatography.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start Problem with Purification Problem_Type Identify the Primary Issue Start->Problem_Type Tailing Peak Tailing Problem_Type->Tailing Tailing Cleavage Boc Cleavage Problem_Type->Cleavage Cleavage No_Elution No Elution Problem_Type->No_Elution No Elution Poor_Separation Poor Separation Problem_Type->Poor_Separation Poor Sep. Add_TEA Add 0.1-1% TEA to Mobile Phase Tailing->Add_TEA Amine_Column Use Amine- Functionalized Column Tailing->Amine_Column Cleavage->Amine_Column Deactivate_Silica Deactivate Silica with Base Cleavage->Deactivate_Silica No_Elution->Amine_Column Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Rescreen_Solvents Rescreen Solvents with TLC Poor_Separation->Rescreen_Solvents Change_Stationary_Phase Change Stationary Phase (e.g., to NH2 or C18) Poor_Separation->Change_Stationary_Phase

Caption: A decision tree for troubleshooting common issues in the flash chromatography of Boc-protected amines.

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Biotage. (2015). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • Biotage. (2023). When should I use an amine-bonded silica for flash chromatography?[Link]

  • O'Brien, P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Omega. [Link]

  • Heisler, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 100, 1-20. [Link]

  • Biotage. (2015). Organic amine flash purification using a novel stationary phase. ResearchGate. [Link]

  • MH Chem. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup [Video]. YouTube. [Link]

  • Bhattacharya, S., et al. (2011). Synthesis and characterization of some novel Boc-protected dipeptides. Der Pharma Chemica, 3(3), 174-188. [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Biotage. (n.d.). Successful flash chromatography. [Link]

Sources

Validation & Comparative

A Tale of Two Bridges: Unraveling the Reactivity of 6-Oxa vs. 6-Aza Bicyclo[3.2.1]octane Systems

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the intricate world of medicinal chemistry and drug development, the bicyclo[3.2.1]octane framework stands as a privileged scaffold, offering a rigid three-dimensional structure to orient pharmacophoric elements in space. The strategic incorporation of a heteroatom at the 6-position, either oxygen (6-oxa) or nitrogen (6-aza), profoundly influences the molecule's physical, chemical, and biological properties. This guide provides an in-depth, objective comparison of the reactivity of these two closely related, yet distinct, heterocyclic systems. By understanding their intrinsic chemical behaviors, researchers can make more informed decisions in the design and synthesis of novel therapeutics.

The Core Distinction: Oxygen vs. Nitrogen at the Helm

The fundamental differences in the reactivity of 6-oxa- and 6-aza-bicyclo[3.2.1]octane systems stem from the inherent properties of the bridgehead heteroatom. Oxygen, being more electronegative than nitrogen, imparts a greater inductive electron-withdrawing effect on the surrounding atoms. This renders the ether linkage in the 6-oxa system susceptible to cleavage under acidic conditions.

Conversely, the nitrogen atom in the 6-aza analogue is less electronegative and possesses a lone pair of electrons that is generally more available for donation, making it more nucleophilic and basic. This enhanced nucleophilicity allows the nitrogen to actively participate in reactions, often leading to complex rearrangements and unexpected product formations through neighboring group participation. Furthermore, the reactivity of the 6-aza system can be readily modulated by the substituent on the nitrogen atom, offering a valuable handle for synthetic manipulation.

Reactivity Under a Magnifying Glass: A Comparative Analysis

To illustrate the divergent reactivity of these two scaffolds, we will explore their behavior under key reaction conditions.

Acid-Catalyzed Reactions: A Divergence in Stability and Rearrangement Propensity

Under acidic conditions, both systems can undergo reactions, but the outcomes are markedly different. The 6-oxa system is prone to protonation of the bridgehead oxygen, followed by ring-opening to form a carbocationic intermediate. This intermediate can then be trapped by a nucleophile or undergo skeletal rearrangements, such as the Wagner-Meerwein rearrangement, to alleviate ring strain.[1][2]

The 6-aza system, on the other hand, will be protonated at the nitrogen to form an ammonium species. The stability of this species and the electron-withdrawing nature of the N-substituent will dictate the subsequent reactivity. With an appropriate N-protecting group, the nitrogen can act as a participating neighboring group, leading to the formation of aziridinium ion intermediates and subsequent rearranged products.

Table 1: Comparative Reactivity in Acidic Media

Feature6-Oxa-bicyclo[3.2.1]octane6-Aza-bicyclo[3.2.1]octane
Initial Step Protonation of the bridgehead oxygen.Protonation of the bridgehead nitrogen.
Key Intermediate Oxonium ion leading to a carbocation.Ammonium ion; potential for aziridinium ion formation.
Primary Reaction Ring-opening/ether cleavage.Dependent on N-substituent; potential for neighboring group participation.
Common Products Ring-opened products, rearranged carbocyclic skeletons.Rearranged aza-bicyclic or tricyclic systems.
Nucleophilic Attack: The Role of the Heteroatom

The inherent nucleophilicity of the nitrogen atom in the 6-aza-bicyclo[3.2.1]octane system is a defining feature of its reactivity. This internal nucleophile can participate in intramolecular reactions, influencing the stereochemical outcome and leading to the formation of new ring systems.[3][4] This neighboring group participation is a powerful tool in synthesis, allowing for the construction of complex molecular architectures with high stereocontrol.

In contrast, the oxygen atom in the 6-oxa analogue is significantly less nucleophilic and generally does not act as an internal nucleophile in the same manner. Reactions involving nucleophilic attack on the 6-oxa scaffold typically occur at other electrophilic centers within the molecule.

Experimental Protocol: Synthesis of a 6-Azabicyclo[3.2.1]octane Derivative via Intramolecular Cyclization of an N-Nosyl Aziridine

This protocol, adapted from the work of Pulipaka and Bergmeier, highlights the role of the nitrogen substituent in facilitating the formation of the 6-azabicyclo[3.2.1]octane skeleton.[5]

Step 1: Synthesis of the Aziridine Precursor

  • To a solution of the corresponding olefinic amine in a suitable solvent (e.g., dichloromethane), add a nosylating agent (e.g., 2-nitrobenzenesulfonyl chloride) in the presence of a base (e.g., triethylamine).

  • The resulting N-nosylated amine is then treated with a base (e.g., potassium carbonate) and an activating agent (e.g., iodine) to promote intramolecular cyclization to the aziridine.

Step 2: Lewis Acid-Mediated Cyclization

  • Dissolve the purified N-nosyl aziridine in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add a Lewis acid (e.g., boron trifluoride etherate) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 6-azabicyclo[3.2.1]octane derivative.

Causality Behind Experimental Choices:

  • The electron-withdrawing nosyl group on the nitrogen is crucial. It activates the aziridine ring towards nucleophilic opening and facilitates the desired cyclization pathway. In contrast, N-H or N-diphenylphosphinyl aziridines were found to be less effective, leading to undesired side reactions.[5]

  • The use of a Lewis acid promotes the ring-opening of the aziridine, generating a carbocationic intermediate that is then trapped by the intramolecular π-nucleophile (the alkene).

Diagram 1: Key Reactivity Differences

G cluster_oxa 6-Oxa-bicyclo[3.2.1]octane cluster_aza 6-Aza-bicyclo[3.2.1]octane oxa O-bridgehead oxa_acid Acid-Catalyzed Ring Opening oxa->oxa_acid Prone to cleavage oxa_rearrange Skeletal Rearrangement oxa_acid->oxa_rearrange Carbocation intermediate aza N-bridgehead aza_ngp Neighboring Group Participation aza->aza_ngp Internal nucleophile aza_sub N-Substituent Modulation aza->aza_sub Tunable reactivity

Caption: Contrasting reactivity pathways of 6-oxa and 6-aza bicyclo[3.2.1]octane systems.

Skeletal Rearrangements: A Playground for the Oxa-Analogue

The 6-oxabicyclo[3.2.1]octane system, particularly when substituted at the C4 position, is known to undergo fascinating skeletal rearrangements. For instance, treatment of 6,8-dioxabicyclo[3.2.1]octan-4-ols with reagents like thionyl chloride can induce an oxygen migration, leading to the formation of a 3,8-dioxabicyclo[3.2.1]octane ring system.[6][7] This transformation is highly dependent on the stereochemistry of the starting alcohol, highlighting the rigid conformational nature of the bicyclic system.

While the 6-aza system can also undergo rearrangements, they are often driven by the participation of the nitrogen atom, as discussed earlier, and may not necessarily involve a complete reorganization of the carbon skeleton in the same manner as the oxa-analogues.

Diagram 2: Experimental Workflow for Investigating Skeletal Rearrangement

G start Start: 6,8-Dioxabicyclo[3.2.1]octan-4-ol reagent Reagent Addition (e.g., SOCl2, Pyridine) start->reagent reaction Reaction at Elevated Temperature reagent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Product: Rearranged Bicyclic System purification->product analysis Spectroscopic Analysis (NMR, MS) product->analysis

Caption: A generalized workflow for studying the rearrangement of 6-oxabicyclo[3.2.1]octane derivatives.

Conclusion: A Strategic Choice for Synthetic Design

The choice between a 6-oxa- and a 6-aza-bicyclo[3.2.1]octane scaffold in drug design is not merely a matter of heteroatom substitution but a strategic decision that dictates the synthetic accessibility and potential for chemical diversification.

The 6-oxabicyclo[3.2.1]octane system, with its susceptibility to ring-opening and skeletal rearrangements, can serve as a versatile precursor for the synthesis of highly functionalized carbocycles and other heterocyclic systems. Its reactivity is primarily governed by the lability of the ether linkage.

The 6-azabicyclo[3.2.1]octane core, in contrast, offers a platform for intricate molecular engineering. The nucleophilic and basic nature of the nitrogen atom, coupled with the ability to tune its reactivity through N-substitution, allows for a wide range of transformations, including those driven by powerful neighboring group participation. This makes the aza-analogue a particularly attractive scaffold for constructing complex, nitrogen-containing natural products and their analogues.

Ultimately, a thorough understanding of the fundamental reactivity differences outlined in this guide will empower researchers to harness the unique chemical personalities of these bicyclic systems to advance the frontiers of drug discovery.

References

  • Philip, A., Pitner, J. B., Joo, Y. J., Triggle, D. J., & Carroll, F. I. (1990). A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol. Journal of the Chemical Society, Chemical Communications, (14), 984–985. [Link]

  • Che, C., & Tunge, J. A. (2011). 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination. Organic letters, 13(15), 4152–4155. [Link]

  • Gracza, T., & Koóš, M. (2005). Novel Pd(II)-Catalyzed N,O-Bicyclization as an Efficient Route to the 6-Oxa-2-azabicyclo[3.2.1]octane Skeleton. Synlett, 2005(10), 1609–1611. [Link]

  • Padwa, A., Ku, H., & Mazzu, A. (1978). Photoelimination of nitrogen from some 1,3-bridged 2,3-diazabicyclo[2.2.1]hept-2-ene derivatives. The Journal of Organic Chemistry, 43(4), 625–632. [Link]

  • Lansbury, P. T., & Serelis, A. K. (1978). A stereoselective synthesis of (±)-seychellene. Tetrahedron Letters, 19(22), 1909–1912. [Link]

  • Chambers, J. J., & Kurti, L. (2018). Skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols promoted by thionyl chloride or Appel conditions. Beilstein Journal of Organic Chemistry, 14, 2858–2866. [Link]

  • Lautens, M., Fillion, E., & Sampat, M. (1997). The effect of the acidifying group on the regioselectivity of the base-induced ring opening of hetero-oxabicyclic [3.2.1] and [3.3.1] systems. Tetrahedron Letters, 38(37), 6343–6346. [Link]

  • Chemistry LibreTexts. (2023, August 1). 3.2: Neighboring Group Participation. [Link]

  • Krow, G. R., Gandla, D., Guo, W., Centafont, R. A., Lin, G., DeBrosse, C., ... & Cannon, K. C. (2008). Neighboring Group Participation in the Additions of Iodonium and Bromonium Ions to N-Alkoxycarbonyl-2-azabicyclo[2.2.n]alk-5-enes (n = 1,2). The Journal of Organic Chemistry, 73(6), 2114–2121. [Link]

  • Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. [Link]

  • Wikipedia. (2023, October 20). Wagner–Meerwein rearrangement. [Link]

  • L.S.College, Muzaffarpur. (2020, October 20). Wagner–Meerwein rearrangement. [Link]

  • Grokipedia. (n.d.). Neighbouring group participation. [Link]

  • Silva, L. F., Jr. (2011). Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives by NMR and theoretical calculations. Magnetic Resonance in Chemistry, 49(12), 811–818. [Link]

  • NV Classes. (2019, July 26). Neighbouring Group Participation (NGP) [Video]. YouTube. [Link]

  • Whalley, W. B. (1982). Ene reactions: evidence that oxabicyclo[3.2.1]octanes, not oxabicyclo-[2.2.2]octanes, are formed from the AlCl3-catalysed reactions of chloral with cyclohexene and the thermal addition of chloral to cyclohexa-1,3-diene. Journal of the Chemical Society, Perkin Transactions 1, 1367–1373. [Link]

  • Thesis presented for the degree of Doctor of Philosophy in the University of Canterbury, Christchurch, New Zealand. (1974). ACID CATALYSED REACTIONS OF SOME CYCLOOCTYL AND ANISYL SYSTEMS. [Link]

  • Birladeanu, L. (2000). The Story of the Wagner-Meerwein Rearrangement. Journal of Chemical Education, 77(7), 858. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Search Results for "Wagner-Meerwein rearrangement". [Link]

  • Pulipaka, A. B., & Bergmeier, S. C. (2008). A synthesis of 6-azabicyclo[3.2.1]octanes. The role of N-substitution. The Journal of Organic Chemistry, 73(4), 1462–1467. [Link]

  • Beilstein Archives. (2024, January 30). A skeletal rearrangement of the 6,8-dioxabicyclo[3.2.1]octan-4-ol ring-system promoted by thionyl chloride. [Link]

Sources

A Senior Application Scientist's Guide to Structure Confirmation: X-ray Crystallography of 3-Azabicyclo[3.2.1]octane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the 3-azabicyclo[3.2.1]octane scaffold is a privileged structure, forming the core of numerous biologically active molecules and therapeutic candidates. Its rigid, three-dimensional architecture provides a unique framework for presenting pharmacophoric elements in a defined spatial orientation, leading to enhanced target affinity and selectivity. However, the synthetic routes to these complex molecules can often yield a mixture of isomers and diastereomers, making unambiguous structure confirmation an absolute prerequisite for advancing a drug development program.

This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques for the definitive structure elucidation of 3-azabicyclo[3.2.1]octane derivatives. As Senior Application Scientists, we move beyond mere procedural descriptions to offer insights into the causality behind experimental choices, ensuring a robust and self-validating approach to structural analysis.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the three-dimensional structure of a molecule.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise electron density map, revealing the exact spatial arrangement of every atom, as well as bond lengths and angles.[3] This method provides irrefutable evidence of stereochemistry, conformation, and intermolecular interactions.

Causality in the Crystallographic Workflow

The journey from a synthesized compound to a refined crystal structure is a multi-step process where each stage is critical for success. The following protocol is presented not just as a series of steps, but as a logical progression with explanations for key decisions.

X-ray_Crystallography_Workflow cluster_prep Sample Preparation & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Compound_Purity High Purity Compound (>98%) Solvent_Screening Solvent System Screening Compound_Purity->Solvent_Screening Essential for quality crystals Crystallization_Method Crystallization (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystallization_Method Identifies optimal conditions Crystal_Selection Crystal Selection & Mounting Crystallization_Method->Crystal_Selection Growth of single, well-ordered crystals Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Mounting a suitable crystal Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Generates diffraction pattern Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Produces reflection data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial atomic model Validation Validation & Final Structure Structure_Refinement->Validation Optimizes model against data

Figure 1: Experimental workflow for single-crystal X-ray diffraction.
Experimental Protocol: X-ray Crystallography of a 3-Azabicyclo[3.2.1]octane Derivative

This protocol is based on established methods for small molecule crystallography and adapted with considerations for the physicochemical properties of bicyclic amines.

1. Purification and Sample Preparation:

  • Rationale: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Procedure: Purify the 3-azabicyclo[3.2.1]octane derivative to >98% purity, as determined by HPLC and NMR. The final product should be a solid or a non-volatile oil.

2. Crystallization Screening:

  • Rationale: Finding the right crystallization conditions is often the most challenging step. A systematic screen of solvents and crystallization techniques is crucial. Due to the basic nature of the amine, salt formation with a suitable acid can often facilitate crystallization.

  • Procedure:

    • Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof).

    • Techniques:

      • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a loosely capped vial.

      • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a solvent and place a drop on a coverslip. Invert the coverslip over a well containing a less volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant into the drop can induce crystallization.[4]

      • Salt Co-crystallization: If the free base is difficult to crystallize, attempt co-crystallization with a variety of acids (e.g., HCl, HBr, tartaric acid, oxalic acid) to form a salt. For instance, dissolving the compound in an aqueous solution containing a metal salt, such as Cu(NO₃)₂·3H₂O, can lead to the selective crystallization of one isomer.[5]

3. Crystal Selection and Mounting:

  • Rationale: A suitable crystal should be a single, well-formed entity, free of cracks or defects, and of an appropriate size for the X-ray beam.

  • Procedure:

    • Under a microscope, select a crystal with sharp edges and uniform transparency. Ideal dimensions are typically between 0.1 and 0.3 mm.[3]

    • Carefully mount the selected crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

4. Data Collection:

  • Rationale: The crystal is rotated in the X-ray beam to collect a complete set of diffraction data from all possible orientations.

  • Procedure:

    • Mount the goniometer head on the diffractometer.

    • Collect diffraction data using a modern single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

    • Data is collected as a series of images as the crystal is rotated.

5. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is used to solve the phase problem and generate an initial electron density map, which is then refined to produce the final, accurate molecular structure.

  • Procedure:

    • Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h,k,l).

    • Structure Solution: Use direct methods or Patterson methods to solve the phase problem and generate an initial structural model.

    • Structure Refinement: Refine the atomic positions, and thermal parameters against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[5]

Alternative and Complementary Techniques

While X-ray crystallography provides the ultimate structural proof, other techniques are indispensable for routine characterization and can offer complementary information, particularly about the compound's behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution.[6][7] For 3-azabicyclo[3.2.1]octane derivatives, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are essential for assigning all proton and carbon signals and establishing through-bond and through-space correlations.

  • Strengths:

    • Provides data on the molecule in its solution state, which is often more relevant to its biological activity.[7]

    • Can provide insights into dynamic processes, such as conformational changes.

    • Does not require crystallization, which can be a significant bottleneck.[8]

  • Limitations:

    • Structure determination is inferential, based on the interpretation of spectral data, and can sometimes be ambiguous for complex stereoisomers.

    • While NOESY data can provide information on through-space proximity of protons, it does not provide the precise bond lengths and angles obtained from X-ray crystallography.

    • For some N-substituted derivatives, the free inversion at the nitrogen atom can lead to signal splitting in the NMR spectra, complicating the analysis.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation patterns.

  • Strengths:

    • High sensitivity, requiring very small amounts of sample.

    • Provides an accurate molecular weight and formula.

  • Limitations:

    • Does not provide information about the three-dimensional arrangement of atoms (stereochemistry and conformation).

    • Fragmentation patterns can sometimes be complex and difficult to interpret for isomeric compounds.

Comparative Analysis

The choice of analytical technique depends on the specific question being asked and the stage of the research. The following table provides a comparative overview of the key performance metrics for each technique in the context of 3-azabicyclo[3.2.1]octane derivative structure confirmation.

FeatureSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistryAtomic connectivity, relative stereochemistry, solution conformation, dynamicsMolecular weight, elemental composition, fragmentation patterns
Sample Requirements Single, well-ordered crystal (0.1-0.3 mm)Soluble sample (mg quantities)Small amount of sample (µg to ng)
Ambiguity in Structure UnambiguousCan be ambiguous for complex stereoisomersCannot distinguish between isomers
Throughput Lower, crystallization can be time-consumingHigherHighest
Key Advantage Definitive structural proofInformation in solution stateHigh sensitivity and accurate mass
Key Limitation Requires suitable single crystalsIndirect structural informationNo stereochemical information

Logical Framework for Structure Confirmation

A robust strategy for the structure confirmation of novel 3-azabicyclo[3.2.1]octane derivatives should integrate these techniques in a logical sequence.

Structure_Confirmation_Logic Synthesis Synthesis of 3-Azabicyclo[3.2.1]octane Derivative Initial_Characterization Initial Characterization (MS, 1D NMR) Synthesis->Initial_Characterization Purity_Check Purity Assessment (HPLC, LC-MS) Initial_Characterization->Purity_Check Detailed_NMR Detailed Structural Elucidation (2D NMR) Purity_Check->Detailed_NMR Structure_Proposed Proposed Structure Detailed_NMR->Structure_Proposed Crystallization_Attempts Crystallization Attempts SCXRD Single-Crystal X-ray Diffraction Crystallization_Attempts->SCXRD Structure_Confirmed Unambiguous Structure Confirmed SCXRD->Structure_Confirmed Ambiguity Ambiguity in Stereochemistry? Structure_Proposed->Ambiguity Ambiguity->Crystallization_Attempts Yes Ambiguity->Structure_Confirmed No (and consistent data)

Figure 2: A logical workflow for the comprehensive structure confirmation of novel compounds.

Conclusion

The definitive structural confirmation of 3-azabicyclo[3.2.1]octane derivatives is paramount for their successful development as therapeutic agents. While NMR and mass spectrometry are essential tools for initial characterization and routine analysis, single-crystal X-ray diffraction remains the ultimate arbiter for unambiguous structure determination. The challenges associated with crystallizing these often flexible bicyclic amines can be overcome through systematic screening and, where necessary, salt formation. By employing a multi-faceted analytical approach, guided by a deep understanding of the strengths and limitations of each technique, researchers can confidently establish the precise three-dimensional structure of their novel compounds, paving the way for further investigation and development.

References

  • Molecules. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Available at: [Link]

  • Journal of Medicinal Chemistry. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Available at: [Link]

  • Chemistry – An Asian Journal. Challenges in Mechanistic Investigation of a Flexible Aminocatalyst as Demonstrated through Enamine Formation. Available at: [Link]

  • News-Medical.Net. X-Ray Crystallography vs. NMR Spectroscopy. Available at: [Link]

  • Molecules. Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Available at: [Link]

  • ResearchGate. Reported examples of azabicyclo[3.2.1]octane–containing compounds. Available at: [Link]

  • Current Biology. Macromolecular Structure Determination: Comparison of Crystallography and NMR. Available at: [Link]

  • Journal of the American Chemical Society. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Available at: [Link]

  • ResearchGate. Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Available at: [Link]

  • The Journal of Organic Chemistry. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. Available at: [Link]

  • Google Patents. Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
  • Organic & Biomolecular Chemistry. Flexible Access to Conformationally-Locked Bicyclic Morpholines. Available at: [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]

  • ResearchGate. Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. Available at: [Link]

  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. Available at: [Link]

  • Chinese Science Bulletin. Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Available at: [Link]

  • Journal of Medicinal Chemistry. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Available at: [Link]

  • Carleton College Science Education Resource Center. Single-crystal X-ray Diffraction. Available at: [Link]

  • ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Available at: [Link]

  • ResearchGate. Structural study of 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols by ab initio calculations, NMR and IR spectroscopy. Available at: [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. Crystal structure of (1R,5S)-endo-(8-methyl-8-azoniabicyclo[3.2.1]oct-3-yl)ammonium aquatrichloridonitratocopper(II). Available at: [Link]

  • University of Leicester. HOMOTROPANES - SYNTHETIC APPROACHES TO THE 9-AZABICYCLO [4.2.1]NONANE/ENE RING SYSTEM. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one (CAS No. 1408057-38-4 for the (1R,5S)-isomer). As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of laboratory personnel and the protection of our environment. This guide synthesizes technical data from analogous chemical structures and established regulatory frameworks to offer a robust, field-proven disposal protocol.

The core principle of chemical waste management is proactive risk mitigation. The procedures outlined below are designed as a self-validating system, ensuring that each step logically follows from a comprehensive understanding of the material's potential hazards and the governing regulations.

Part 1: Hazard Identification and Risk Assessment

Understanding the intrinsic properties of a chemical is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar N-Boc protected azabicyclo ketones, such as tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, provide a reliable basis for hazard assessment.[1][2]

Analog-Based Hazard Profile:

Based on available data for analogous compounds, this compound should be handled as a substance that:

  • Causes skin irritation (GHS Category 2).[1][2]

  • Causes serious eye irritation or damage (GHS Category 1/2A).[1][2]

  • May cause respiratory irritation (GHS STOT SE Category 3).[1][2]

These classifications mandate that the compound be treated as hazardous waste .[3] The disposal plan must therefore adhere to strict protocols to prevent release into the environment and ensure personnel safety.

Table 1: GHS Hazard Summary for Analogous Compounds

Hazard Class GHS Category Hazard Statement Source
Skin Corrosion/Irritation 2 H315: Causes skin irritation [1][2]
Serious Eye Damage/Irritation 1 / 2A H318/H319: Causes serious eye damage/irritation [1]

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |[1][2] |

Part 2: Personnel Protection and Handling

Prior to initiating any disposal-related activities, it is imperative to establish a safe working environment. This begins with appropriate engineering controls and personal protective equipment (PPE).

Engineering Controls: All handling of this compound, including weighing, transferring, and preparing for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[1]

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is critical. The causality is clear: each component protects against a specific exposure route identified in the hazard assessment.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling the chemical.[5]

  • Eye Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes that could cause serious eye damage.[1]

  • Skin and Body Protection: A lab coat or other protective clothing is required.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[5]

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7]

Step 1: Waste Characterization and Segregation

The first crucial step is to correctly identify the material as hazardous waste. Because it is an organic ketone compound with known irritant properties, it falls under the purview of hazardous waste regulations.[3][8]

  • Action: Segregate all waste containing this compound from non-hazardous waste streams. This includes the pure compound, reaction mixtures, contaminated labware (pipette tips, vials), and used PPE.

  • Causality: Proper segregation prevents the cross-contamination of non-hazardous waste streams and ensures that the hazardous material is directed to the appropriate, compliant disposal facility.

Step 2: Containerization and Labeling

Proper containment and labeling are mandated by the U.S. Environmental Protection Agency (EPA) and are critical for safe storage and transport.[9]

  • Action:

    • Place the waste into a chemically compatible, leak-proof container with a secure screw-top cap. Avoid using containers that may degrade upon contact with organic ketones.

    • Affix a "Hazardous Waste" label to the container.[9]

    • Clearly list all contents, including "this compound" and any solvents or other chemicals present.

    • Indicate the specific hazards (e.g., "Irritant," "Skin/Eye Irritant").[9]

  • Causality: Accurate labeling ensures that all personnel who handle the container are aware of its contents and associated dangers, and it is a legal requirement for waste tracking from the point of generation to final disposal.[10]

Step 3: On-Site Accumulation and Storage

Laboratories must follow EPA regulations for the temporary storage of hazardous waste at the point of generation, known as a Satellite Accumulation Area (SAA).[11]

  • Action:

    • Store the sealed and labeled waste container in your lab's designated SAA.[11]

    • Keep the container closed at all times except when adding waste.

    • Ensure the SAA is located at or near the point of generation and is under the control of the laboratory personnel.[11]

  • Causality: SAA regulations are designed to minimize the quantity of waste stored in active work areas and ensure it is managed safely before being transferred to a central facility.

Step 4: Arranging for Final Disposal

The final step is the transfer of the waste to a licensed disposal facility.

  • Action:

    • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

    • Do not attempt to transport the waste off-site yourself. Transportation of hazardous waste requires specific licensing and adherence to Department of Transportation (DOT) regulations.[10]

  • Causality: The ultimate disposal method is determined by the waste profile. For organic compounds like this, the recommended method is typically incineration at a permitted hazardous waste facility.[1][8] Incineration ensures the complete destruction of the chemical, preventing its release into the environment.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

DisposalWorkflow cluster_prep Phase 1: In-Lab Preparation cluster_storage Phase 2: On-Site Storage & Pickup cluster_disposal Phase 3: Final Disposition A Generation of Waste (Unused chemical, contaminated labware) C Wear Full PPE (Gloves, Goggles, Lab Coat) A->C B Characterize as Hazardous Waste (Based on analog data: Irritant) D Segregate Waste Stream B->D C->B E Select Compatible Container D->E F Label Container ('Hazardous Waste', Contents, Hazards) E->F G Store in Satellite Accumulation Area (SAA) F->G H Keep Container Sealed G->H I Contact EHS for Pickup H->I J EHS Collects Waste I->J K Transport by Licensed Contractor J->K L Final Disposal Method: Incineration at Permitted Facility K->L

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one
Reactant of Route 2
3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.